

protriptyline binding affinity comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Protriptyline

CAS No.: 438-60-8

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Receptor Affinity Comparison

The table below summarizes the key experimental data for **protriptyline's** binding affinity to the histamine H1-receptor, in comparison with other Tricyclic Antidepressants (TCAs), as reported in a foundational study [1].

Tricyclic Antidepressant (TCA)	Affinity for Histamine H1-Receptor (Ki, nM)	Relative Potency (vs. Protriptyline)
Doxepin	0.026	~192x higher
Amitriptyline	1.6	~3x higher
Nortriptyline	20	~1.3x lower (less affinity)
Protriptyline	26	(Reference)
Imipramine	66	~2.5x lower
Desipramine	230	~8.8x lower

This data clearly shows that **protriptyline has a low to moderate binding affinity for the histamine H1-receptor** compared to other TCAs. Its affinity is significantly lower than that of doxepin and amitriptyline

but higher than that of imipramine and desipramine [1]. This lower histaminergic activity is consistent with its clinical profile as a **nonsedating** TCA [2].

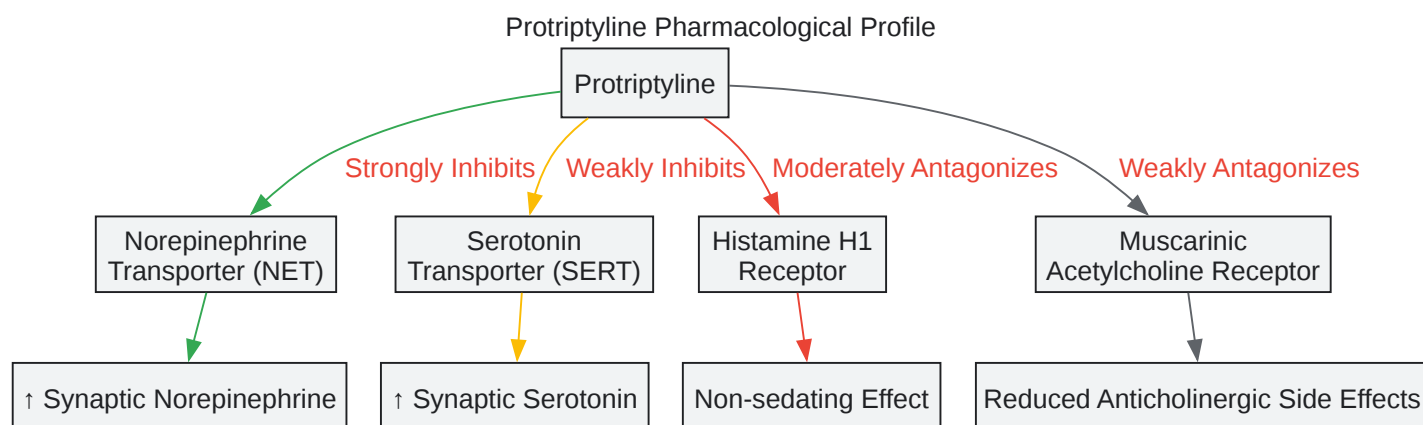
Experimental Data & Methodology

The quantitative data in the table above was obtained using the following experimental protocol [1].

- **Primary Method:** Radioligand Binding Assay.
- **Target Receptor:** Histamine H1-receptor from whole rat brain.
- **Radioligand:** [³H]pyrilamine (a known H1-receptor antagonist).
- **Procedure:** Membrane fractions containing the receptors were incubated with the radiolabeled [³H]pyrilamine and varying concentrations of the TCA being tested. The ability of each TCA to displace the bound radioligand was measured.
- **Data Analysis:** The inhibition constant (**K_i**), which represents the concentration of a drug required to occupy 50% of the receptors at equilibrium, was calculated. A lower K_i value indicates a higher binding affinity.
- **Critical Note:** The study highlighted that for very high-affinity drugs like doxepin, the measured K_i can be overestimated if the receptor concentration in the assay is too high. This artifact was less significant for lower-affinity drugs like **protriptyline**, imipramine, and desipramine [1].

Pharmacological Profile of Protriptyline

Protriptyline is a secondary amine TCA, and its overall pharmacological profile is shaped by its interaction with multiple neurotransmitter systems [3].



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- **Primary Mechanism:** As a secondary amine TCA, **protriptyline** is a potent **norepinephrine reuptake inhibitor** (by blocking the NET) and has a weaker effect on serotonin reuptake [3] [4]. This makes it particularly suitable for patients with fatigue or hypersomnia.
- **Side Effect Profile:** Its relatively **lower affinity for histamine H1 and muscarinic receptors** translates to a lower incidence of sedation, weight gain, and anticholinergic side effects (like dry mouth, constipation) compared to tertiary amine TCAs like amitriptyline [3] [2]. This is a key differentiator in clinical practice.

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References

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